molecular formula C10H8ClN3 B14360202 2-(Aziridin-1-yl)-3-chloroquinoxaline CAS No. 90799-82-9

2-(Aziridin-1-yl)-3-chloroquinoxaline

Cat. No.: B14360202
CAS No.: 90799-82-9
M. Wt: 205.64 g/mol
InChI Key: UCPNGDHLKPSPPV-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-3-chloroquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at the 3-position and an aziridine ring at the 2-position. Quinoxalines are known for their broad pharmacological applications, including antiviral, antimicrobial, and anticancer activities . The synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline with aziridine, yielding 2-(1-aziridinyl)-3-chloroquinoxaline, which can further rearrange into imidazo[1,2-a]quinoxaline derivatives under specific conditions . The chloro substituent at the 3-position enhances electronic interactions critical for binding to biological targets, while the aziridine moiety introduces reactivity for further functionalization .

Properties

CAS No.

90799-82-9

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

2-(aziridin-1-yl)-3-chloroquinoxaline

InChI

InChI=1S/C10H8ClN3/c11-9-10(14-5-6-14)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2

InChI Key

UCPNGDHLKPSPPV-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(Aziridin-1-yl)-3-chloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)-3-chloroquinoxaline involves the reactivity of the aziridine ring, which can form covalent bonds with nucleophilic sites in biological molecules. The quinoxaline core can interact with various biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-(aziridin-1-yl)-3-chloroquinoxaline are influenced by its substituents. Below is a detailed comparison with structurally analogous quinoxaline derivatives.

Substituent Effects at the 3-Position: Chloro vs. Alkyl Groups

Replacing the 3-chloro group with alkyl substituents (e.g., methyl, ethyl, or isopropyl) significantly alters potency. For example:

  • 3-Chloroquinoxaline Derivatives: Demonstrated superior inhibitory activity against hepatitis C virus (HCV) NS3/4A protease compared to 3-methyl- and 3-ethyl-quinoxaline analogues. Compounds like 9d and 10d (tert-butyl P4 capping) showed 2-fold higher potency against wild-type (WT) and resistant proteases (R155K, D168A) than their methyl counterparts 9b and 10b .
  • 3-Methyl/3-Ethyl Analogues : Exhibited reduced π-π stacking interactions with His57, a catalytic residue, due to weaker electron-withdrawing effects. This resulted in lower Ki values (e.g., WTKi for 3-methyl compounds: ~7–8 nM vs. 3.8–3.9 nM for 3-chloro derivatives) .

Table 1: Comparison of 3-Substituted Quinoxaline Inhibitors

Compound 3-Substituent WTKi (nM) R155K Ki (nM) D168A EC₅₀ (nM)
9b Methyl 7.2 45 120
9d Chloro 3.8 22 38
10b Methyl 8.1 50 135
10d Chloro 3.9 24 42

Data adapted from protease inhibition assays .

Chloro vs. Trifluoromethyl Substitutents

While both chloro and trifluoromethyl (CF₃) groups are electron-withdrawing, their steric and electronic profiles differ:

  • 3-Trifluoromethylquinoxaline: Larger size (~2.5 Å wider than chloro) led to reduced potency against WT protease (e.g., 9e WTKi = 15 nM vs. 9d WTKi = 3.8 nM). However, CF₃ derivatives showed slightly improved activity against resistant variants (R155K Ki = 18 nM vs. 22 nM for chloro) .
  • 3-Chloroquinoxaline: Optimal balance of size and electronegativity enabled stronger π-π interactions, making it more effective against multidrug-resistant HCV variants (e.g., D168A/V EC₅₀ = 12–38 nM) .

Limitations and Resistance Profiles

Despite its advantages, 3-chloroquinoxaline derivatives are more susceptible to the A156T protease mutation than macrocyclic inhibitors (e.g., EC₅₀ for A156T: >500 nM for linear 3-chloro compounds vs. 20 nM for macrocyclics) .

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